N-(4-sulfamoylphenyl)prop-2-ynamide

Description

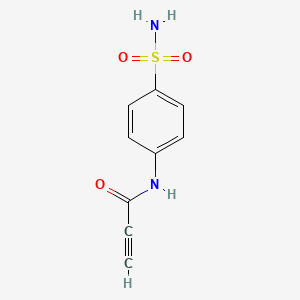

N-(4-Sulfamoylphenyl)prop-2-ynamide is a synthetic organic compound characterized by a sulfamoylphenyl group attached to a propiolamide (prop-2-ynamide) backbone.

Properties

IUPAC Name |

N-(4-sulfamoylphenyl)prop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h1,3-6H,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLUPIUNYRZRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Data Tables

Preparation Methods

Amide Coupling Approach Using 4-Sulfamoylaniline

One of the most straightforward synthetic routes involves the coupling of 4-sulfamoylaniline with propiolic acid or its activated derivatives (such as acid chlorides or esters). The reaction typically proceeds via amide bond formation under dehydrating conditions or using coupling reagents.

- Reactants: 4-sulfamoylaniline and propiolic acid (or propiolyl chloride).

- Catalysts/Reagents: Commonly used coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or acid chlorides generated in situ.

- Solvent: Polar aprotic solvents like dichloromethane or DMF.

- Conditions: Room temperature to mild heating (25–60°C), under inert atmosphere to prevent alkyne polymerization.

- Work-up: Standard aqueous extraction followed by purification via recrystallization or chromatography.

This method ensures selective formation of the amide bond without compromising the sulfonamide group.

Metal-Catalyzed Alkynylation and Cyclization

Recent advances include copper-catalyzed alkynylation reactions using N-heterocyclic carbene (NHC) copper complexes that promote efficient formation of alkynyl amides from amines and terminal alkynes under mild and scalable conditions.

- Catalyst: NHC–Cu(I) complexes.

- Mechanism: Formation of copper acetylide intermediate followed by nucleophilic attack on amine derivatives.

- Advantages: High selectivity, mild conditions, and scalability demonstrated with yields up to 81%.

- Reference Data: Studies confirm mononuclear copper acetylide intermediates and catalytic cycles regenerating the catalyst with protonation steps.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amide coupling with propiolic acid | 4-sulfamoylaniline, propiolic acid | EDC/DCC, DCM or DMF, RT to 60°C | 60–85 | Simple, direct, widely applicable | Requires activated acid derivative |

| Palladium-catalyzed Sonogashira coupling | 4-sulfamoylphenyl iodide, terminal alkyne | Pd(0), CuI, base, THF/DMF, 40–80°C | 55–80 | Late-stage alkyne introduction | Sensitive to air/moisture |

| NHC–Cu(I)-catalyzed alkynylation | Amine derivatives, terminal alkyne | NHC–Cu(I), mild heating, aqueous medium | Up to 81 | Mild, scalable, selective | Requires specialized catalysts |

Q & A

Q. What are the established synthetic routes for N-(4-sulfamoylphenyl)prop-2-ynamide, and what key reaction conditions influence yield?

The synthesis typically involves coupling 4-sulfamoylaniline with propiolic acid derivatives. A common method is the reaction of 4-sulfamoylaniline with propiolic acid chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Solvents such as dichloromethane or THF are employed at 0–25°C, with yields optimized by controlling stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and inert atmosphere . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%).

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

Structural validation requires a combination of:

- 1H/13C NMR : Confirmation of propiolamide moiety (δ ~2.5–3.0 ppm for acetylenic protons; carbonyl carbon at ~165–170 ppm).

- FTIR : Characteristic peaks for sulfonamide (SO₂ asym/sym stretch at ~1350 cm⁻¹ and 1150 cm⁻¹) and amide (C=O stretch at ~1680 cm⁻¹).

- Mass spectrometry : Molecular ion peak matching the molecular weight (226.25 g/mol) with fragmentation patterns consistent with the sulfamoylphenyl group.

- Single-crystal X-ray diffraction : If crystallized, SHELX software (e.g., SHELXL-2018) refines atomic positions and bond lengths .

Q. What are the critical physicochemical properties of this compound relevant to its handling in laboratory settings?

Key properties include:

- Melting point : 215°C (decomposition may occur above this temperature).

- Solubility : Moderate in DMSO (~50 mg/mL) but limited in aqueous buffers; pre-dissolution in DMSO is recommended for biological assays.

- Stability : Store at –20°C under desiccation to prevent hydrolysis of the propiolamide group.

- Density : 1.387 g/cm³ (predicted), influencing solvent selection for crystallization .

Advanced Research Questions

Q. How does the electronic configuration of the propiolamide moiety influence the reactivity of this compound in nucleophilic addition reactions?

The electron-deficient triple bond in propiolamide facilitates regioselective nucleophilic additions. For example:

- Thiol-yne reactions : Thiols add to the β-position of the alkyne, forming vinyl sulfides. Use mercaptoethanol (10 mM) in PBS (pH 7.4) at 37°C for 24 hours.

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized probes (e.g., 1 mM azide, 0.1 mM CuSO₄, 0.5 mM sodium ascorbate) yields triazole conjugates for target engagement studies. Reaction progress is monitored via TLC or HPLC-MS .

Q. What strategies are employed to resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

Discrepancies may arise from solvation effects or conformational flexibility. Mitigation strategies include:

- Molecular dynamics simulations : Compare binding poses in explicit solvent models (e.g., TIP3P water) vs. vacuum.

- Free energy perturbation (FEP) : Quantify ligand-protein binding affinities using Schrödinger Suite or AMBER.

- Dose-response assays : Validate computational IC₅₀ predictions with enzymatic inhibition studies (e.g., viral proteases) using varying concentrations (0.1–100 µM) .

Q. What experimental approaches are recommended for identifying primary biological targets of this compound in antimicrobial studies?

Target identification involves:

- Affinity chromatography : Immobilize the compound on NHS-activated Sepharose; incubate with bacterial lysates and elute bound proteins for MS/MS identification.

- Surface plasmon resonance (SPR) : Screen against kinase or protease libraries (e.g., Enzo KinaseScan) to measure real-time binding kinetics (KD values).

- CRISPR-Cas9 knockouts : Validate target relevance by assessing resistance in microbial strains lacking putative targets (e.g., dihydrofolate reductase) .

Q. How can researchers address variability in reported bioactivity data across studies?

Variability often stems from differences in compound purity or assay conditions. Solutions include:

- HPLC purity verification : Ensure ≥95% purity using a C18 column (ACN/water gradient).

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays (e.g., broth microdilution, 18–24 hr incubation).

- Positive controls : Compare with known inhibitors (e.g., trimethoprim for sulfonamide-targeting studies) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.